molecular formula C23H22N2O6 B6124079 8-ethoxy-N-[4-(4-morpholinylcarbonyl)phenyl]-2-oxo-2H-chromene-3-carboxamide

8-ethoxy-N-[4-(4-morpholinylcarbonyl)phenyl]-2-oxo-2H-chromene-3-carboxamide

Cat. No. B6124079
M. Wt: 422.4 g/mol
InChI Key: SIWGJTJGAJWJLM-UHFFFAOYSA-N
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Description

8-ethoxy-N-[4-(4-morpholinylcarbonyl)phenyl]-2-oxo-2H-chromene-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that belongs to the class of chromene derivatives and has been found to exhibit a wide range of biological activities.

Scientific Research Applications

8-ethoxy-N-[4-(4-morpholinylcarbonyl)phenyl]-2-oxo-2H-chromene-3-carboxamide has been found to exhibit various biological activities, making it a potential candidate for scientific research. It has been studied for its anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been found to exhibit antifungal activity and has been studied for its potential use in the treatment of fungal infections.

Mechanism of Action

The mechanism of action of 8-ethoxy-N-[4-(4-morpholinylcarbonyl)phenyl]-2-oxo-2H-chromene-3-carboxamide is not fully understood. However, it has been proposed that the compound inhibits the activity of certain enzymes and proteins that are involved in various biological processes. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
8-ethoxy-N-[4-(4-morpholinylcarbonyl)phenyl]-2-oxo-2H-chromene-3-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. It has also been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, it has been found to exhibit antifungal activity against various fungal strains.

Advantages and Limitations for Lab Experiments

One advantage of using 8-ethoxy-N-[4-(4-morpholinylcarbonyl)phenyl]-2-oxo-2H-chromene-3-carboxamide in lab experiments is its potential to exhibit a wide range of biological activities. This makes it a versatile compound that can be used in various research areas. However, one limitation of using this compound is its synthetic nature, which may limit its potential for use in natural product research.

Future Directions

There are several future directions for research on 8-ethoxy-N-[4-(4-morpholinylcarbonyl)phenyl]-2-oxo-2H-chromene-3-carboxamide. One potential area of research is the development of analogs of this compound with improved biological activity. Another area of research is the investigation of the compound's potential use in the treatment of various diseases, including cancer and fungal infections. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential for use in various research areas.

Synthesis Methods

The synthesis of 8-ethoxy-N-[4-(4-morpholinylcarbonyl)phenyl]-2-oxo-2H-chromene-3-carboxamide involves the reaction of 8-ethoxy-2-oxo-2H-chromene-3-carboxylic acid with 4-(4-morpholinylcarbonyl)phenyl isocyanate in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization.

properties

IUPAC Name

8-ethoxy-N-[4-(morpholine-4-carbonyl)phenyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O6/c1-2-30-19-5-3-4-16-14-18(23(28)31-20(16)19)21(26)24-17-8-6-15(7-9-17)22(27)25-10-12-29-13-11-25/h3-9,14H,2,10-13H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIWGJTJGAJWJLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=C(C=C3)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-ethoxy-N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-oxo-2H-chromene-3-carboxamide

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